![molecular formula C19H20N6O2S2 B2784406 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 1448133-07-0](/img/structure/B2784406.png)
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
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Description
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C19H20N6O2S2 and its molecular weight is 428.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Insecticidal Applications
- Innovative heterocycles incorporating a thiadiazole moiety were synthesized and assessed for insecticidal properties against the cotton leafworm, Spodoptera littoralis. These compounds were identified using various spectroscopic methods and showed promising insecticidal activity (Fadda et al., 2017).
Antibacterial and Antimicrobial Applications
- Novel heterocyclic compounds containing a sulfonamido moiety were synthesized and evaluated for their antibacterial activities. Several of these compounds exhibited high antibacterial potency, highlighting their potential as antibacterial agents (Azab et al., 2013).
- Pyrazolo[3,4-d]pyrimidin derivatives were prepared and showed significant antimicrobial activities, demonstrating the potential application of such compounds in antimicrobial treatments (Khobragade et al., 2010).
Antitumor Applications
- The synthesis of various heterocycles such as thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, starting from 2-cyano-N-(thiazol-2-yl) acetamide, was explored. These compounds were tested for antitumor activity, with some showing promising inhibitory effects on different cell lines, indicating their potential use in cancer therapy (Albratty et al., 2017).
properties
IUPAC Name |
2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2S2/c26-16(20-7-5-12-10-28-18(22-12)24-8-2-6-21-24)9-13-11-29-19-23-15-4-1-3-14(15)17(27)25(13)19/h2,6,8,10,13H,1,3-5,7,9,11H2,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBUHNCSUYAZCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C3N(C2=O)C(CS3)CC(=O)NCCC4=CSC(=N4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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